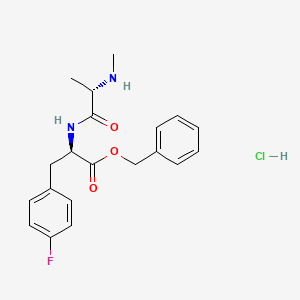
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione, commonly referred to as BCP, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a range of potential applications in the pharmaceutical, chemical, and biological sciences. BCP is an important reagent for the synthesis of a variety of compounds and is used in the manufacture of many pharmaceuticals and other products. BCP is also used in the synthesis of a variety of compounds, including drugs, polymers, and other materials.
Aplicaciones Científicas De Investigación
Mercury β-Diketonato Complexes
The structure and properties of mercury β-diketonato complexes, including those related to 3,3-bis(chloromercury)-2,4-pentanedione, have been studied. These complexes have significance in organometallic chemistry, particularly in understanding metal-ligand interactions and their implications in various chemical processes (Mccandlish & Macklin, 1975).
Synthesis and Characterization of Tellurium(IV) Complexes
In research on tellurium(IV) acetylacetonates, 3,3-bis(chloromercury)-2,4-pentanedione has been utilized to synthesize and characterize new compounds. This research contributes to the broader field of inorganic chemistry, especially in the synthesis and study of novel organometallic compounds (Khandelwal, Singh, & Bhandari, 1987).
Manganese-Mediated Synthesis of Cyclic Peroxides
In the context of organic synthesis, 3,3-bis(chloromercury)-2,4-pentanedione has been explored in reactions involving manganese catalysts to synthesize cyclic peroxides. This area of research is important for developing new synthetic methods and understanding reaction mechanisms (Qian, Yamada, Nishino, & Kurosawa, 1992).
Synthesis and Crystal Structure Studies
The compound has been employed in synthesizing various derivatives and studying their crystal structures. These studies are crucial for understanding the molecular geometry and potential applications of these derivatives in materials science and coordination chemistry (Guo, Zhang, & Li, 2014).
Regioselective Synthesis of Renewable Bisphenols
This chemical has also found application in the regioselective synthesis of bisphenols, contributing to the field of green chemistry and the development of sustainable materials (Schutyser et al., 2014).
Schiff Bases as Corrosion Inhibitor
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione-related Schiff bases have been studied as corrosion inhibitors for aluminium in HCl solution. This research is significant for materials science, particularly in the development of new corrosion inhibitors (Şafak, Duran, Yurt, & Turkoglu, 2012).
Stability Studies of Anticancer Agents
In the pharmaceutical field, the compound's derivatives have been examined for their stability as potential anticancer agents. This research is crucial for drug development and understanding the stability and degradation of pharmaceutical compounds (Bao et al., 2008).
Propiedades
IUPAC Name |
3,3-bis[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2O2/c1-11(24)19(12(2)25,9-13-15(20)5-3-7-17(13)22)10-14-16(21)6-4-8-18(14)23/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOYYMOKWYIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2478769.png)


![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)

